

Unveiling the Crystal Structure of Antimony Sulfate: A Comparative XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Antimony sulfate					
Cat. No.:	B147869	Get Quote				

For researchers, scientists, and drug development professionals, understanding the precise crystal structure of a compound is paramount for predicting its physicochemical properties and behavior. This guide provides a comparative analysis of the crystal structure of **antimony sulfate**, benchmarked against other key antimony compounds, with supporting data derived from X-ray diffraction (XRD) analysis.

Antimony sulfate, Sb₂(SO₄)₃, is a hygroscopic salt with applications in semiconductor doping and the manufacturing of explosives.[1] Its crystal structure, along with those of other antimony compounds, dictates its material properties and potential applications. This report details the crystallographic parameters of **antimony sulfate** and provides a comparative framework against other prevalent antimony compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **antimony sulfate** and a selection of other antimony compounds, offering a clear comparison of their structural characteristics.

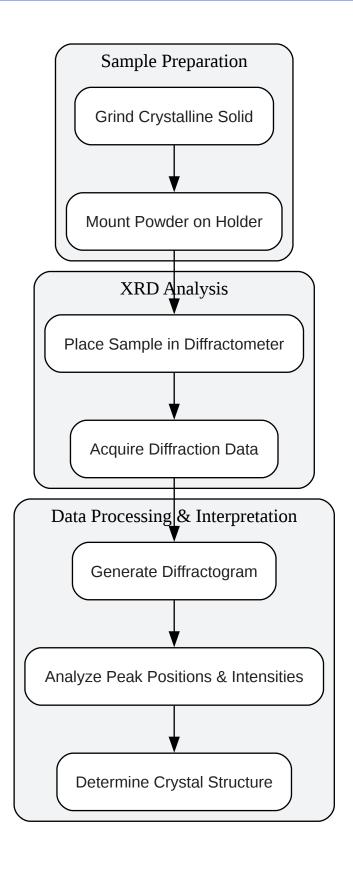
Comp	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)
Antimo ny(III) Sulfate	Sb2(S O4)3	Monoc linic	P21/c	13.12	4.75	17.55	90	126.3	90
Antimo ny Trisulfi de	Sb₂S₃	Orthor hombi c	Pnma	11.239	11.31	3.84	90	90	90
Antimo ny Seleni de	Sb₂Se ₃	Orthor hombi c	Pbnm	11.62	11.77	3.962	90	90	90
Antimo ny Telluri de	Sb₂Te₃	Rhom bohedr al	R-3m	4.264	4.264	30.458	90	90	120
Antimo ny Trioxid e (Senar montit e)	Sb2O3	Cubic	Fd-3m	11.152	11.152	11.152	90	90	90
Antimo ny Trioxid e (Valent inite)	Sb ₂ O ₃	Orthor hombi c	Pccn	4.911	12.464	5.412	90	90	90

Eleme									
ntal	Sb	Trigon	R-3m	4.307	4.307	11.273	90	90	120
Antimo	Su	al	K-3III	4.307	4.307	11.273	90	90	120
ny									

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The following is a generalized protocol for the characterization of crystalline powders using XRD, a non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a material.

- 1. Sample Preparation:
- The crystalline solid is finely ground into a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.
- The powder is then carefully mounted onto a sample holder. A common method is the "zero-background" holder, where the powder is pressed into a shallow well on a single-crystal silicon plate, ensuring a flat surface.
- 2. Instrument Setup and Data Acquisition:
- The sample holder is placed into the powder X-ray diffractometer.
- A monochromatic X-ray beam, typically from a copper cathode ray tube, is directed onto the sample.
- The instrument is configured with specific parameters, including the voltage and current for the X-ray source (e.g., 40 kV and 40 mA).[2]
- The detector scans over a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle. The scan range and step size are chosen based on the material being analyzed.
- 3. Data Analysis:



- The resulting data is a diffractogram, which is a plot of X-ray intensity versus the 2θ angle.
- The positions (2θ values) and intensities of the diffraction peaks are analyzed.
- The crystal system, space group, and lattice parameters are determined by comparing the
 experimental diffraction pattern to known patterns in crystallographic databases or by using
 indexing software.
- Further analysis, such as Rietveld refinement, can be performed to obtain more detailed structural information, including atomic positions and bond lengths.

Experimental Workflow

The following diagram illustrates the typical workflow for the XRD analysis of a crystalline powder.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. mcgill.ca [mcgill.ca]
- To cite this document: BenchChem. [Unveiling the Crystal Structure of Antimony Sulfate: A
 Comparative XRD Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b147869#xrd-analysis-of-antimony-sulfate-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com